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hydrobromide
CAS No.: 69447-84-3
Cat. No.: B1593175

Get Quote

4-Nitrophenylethylamine hydrobromide, and its more commonly documented analogue, the

hydrochloride salt, is a substituted phenethylamine derivative of significant interest to the
scientific community, particularly those in pharmaceutical research and drug development.[1]
Its structure, featuring a primary amine and a nitro-functionalized aromatic ring, provides two
distinct points for chemical modification, making it a highly versatile intermediate in organic
synthesis. The nitro group can be readily reduced to an amine, opening pathways to a vast
array of derivatives, while the ethylamine side chain is amenable to reactions such as acylation,
alkylation, and condensation.

This bifunctionality is not merely a matter of academic curiosity; it is the cornerstone of its utility
in the synthesis of complex, biologically active molecules.[2] Notably, 4-nitrophenylethylamine
is a key starting material in the industrial synthesis of important pharmaceuticals, including
Mirabegron, a 33 adrenergic agonist for treating overactive bladder, and Dofetilide, a class IlI
antiarrhythmic agent.[2] The hydrobromide or hydrochloride salt form enhances the
compound's stability and improves its handling characteristics, such as solubility in polar
solvents, making it a practical and reliable reagent for multi-step synthetic processes in a
laboratory setting.[1]
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This guide provides a comprehensive overview of the essential chemical properties of 4-
nitrophenylethylamine hydrobromide, offering field-proven insights into its synthesis,
characterization, reactivity, and safe handling for researchers and drug development
professionals.

Synthesis and Mechanistic Considerations

The synthesis of 4-nitrophenylethylamine is a well-established process, though several routes
exist. The most common industrial approach involves a three-step sequence starting from [3-
phenylethylamine: protection of the amine, nitration of the aromatic ring, and subsequent
deprotection. This strategy is critical for achieving high regioselectivity and yield.

Causality Behind the Synthetic Strategy

Direct nitration of 3-phenylethylamine is problematic. The primary amine is a basic site that
would be protonated under the strongly acidic conditions required for nitration (typically a
mixture of nitric and sulfuric acids). This would form an ammonium salt, with the -CH2CHzNHs*
group acting as a deactivating, meta-directing substituent on the benzene ring, leading to the
undesired 3-nitro isomer and significant side products.

To circumvent this, the amine is first "protected” by converting it into a less reactive, non-basic
functional group, such as an amide. The acetyl group is a common choice. This N-acetyl group
is still an ortho-, para-director but is less activating than a free amine, allowing for a more
controlled nitration that overwhelmingly favors the para-position due to steric hindrance at the
ortho-positions. The final step is the hydrolysis of the amide (deprotection) to reveal the desired
primary amine.

Representative Synthetic Workflow Diagram
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Caption: Workflow for the synthesis of 4-Nitrophenylethylamine Hydrobromide.

Detailed Experimental Protocol: Amide Protection Route

This protocol is adapted from established industrial methodologies for the synthesis of the
hydrochloride salt, with hydrobromic acid substituted for the final deprotection and salification
step.[2]

Step 1: Amine Protection (Acetylation)

e In a 500L glass-lined reactor, charge 120 kg of B-phenylethylamine.
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Add 145 kg of acetic anhydride to the reactor.

Stir the mixture at a controlled temperature of 40-50°C for 4-5 hours. The reaction is
exothermic and may require cooling.

Reaction completion can be monitored by thin-layer chromatography (TLC) until the starting
B-phenylethylamine is consumed. The product is N-(2-phenylethyl)acetamide.

Step 2: Aromatic Nitration

In a separate 1000L reactor, charge 340 kg of 62-64% nitric acid.

While stirring and maintaining a temperature of 30-35°C, slowly add 490 kg of 70% sulfuric
acid to create the nitrating mixture.

Cool the nitrating mixture to 25°C.

Slowly add the N-(2-phenylethyl)acetamide solution from Step 1 to the nitrating mixture,
ensuring the temperature does not exceed 35°C.

After the addition is complete, continue stirring at room temperature for 2-3 hours.

Upon completion, the reaction mixture is quenched by pouring it into a vessel containing
crushed ice.

The mixture is then neutralized by the slow addition of 30% NaOH solution until the pH is
between 6-7, precipitating the product.

The solid N-(2-(4-nitrophenyl)ethyl)acetamide is collected by filtration and washed with
water.

Step 3: Deprotection and Hydrobromide Salt Formation

The crude N-(2-(4-nitrophenyl)ethyl)acetamide is transferred to a suitable reactor.

Add 275 kg of 40% hydrobromic acid.
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o Heat the mixture to reflux (approximately 102-106°C) and maintain for 2-3 hours to effect
amide hydrolysis.

» After the reaction is complete, cool the solution to 0-5°C to crystallize the 4-
nitrophenylethylamine hydrobromide product.

» The crystals are collected by filtration, washed with a cold solvent (e.qg., ethanol/toluene
mixture), and dried under vacuum.[2]

Physicochemical Properties

The physical properties of 4-nitrophenylethylamine hydrobromide are crucial for its storage,
handling, and use in subsequent reactions. The compound is typically a yellow to yellow-green
crystalline solid.[2] It is known to be hygroscopic, meaning it readily absorbs moisture from the
atmosphere, and should therefore be stored in a tightly sealed container in a dry environment.

[2]

Property Value Source(s)
Chemical Formula CsH10N202 - HBr [2]
Molecular Weight 247.09 g/mol Calculated

Yellow to yellow-green
Appearance _ [2]
crystalline powder

Melting Point ~200 °C (with decomposition) [3]

Solubility Soluble in methanol [3]

. Hygroscopic; stable under
Stability - 2]
normal conditions

Note: Data for the hydrobromide is less common than for the hydrochloride (MW: 202.64 g/mol
). Physical properties like melting point and appearance are expected to be very similar.

Spectroscopic Characterization
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Structural elucidation and purity assessment rely on standard spectroscopic techniques. While

a complete, published spectrum for the hydrobromide is not readily available, a detailed

analysis can be constructed from the known structure and data from analogous compounds.

Predicted *H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework. The spectra would be run in a deuterated solvent like DMSO-de

or D20.

1H NMR (Predicted)

13C NMR (Predicted)

~8.2 ppm (doublet, 2H): Aromatic protons ortho
to the NOz group. Deshielded by the strong

electron-withdrawing effect of the nitro group.

~147 ppm (quaternary C): Aromatic carbon

attached to the NO2z group.

~7.5 ppm (doublet, 2H): Aromatic protons meta
to the NO:2 group.

~145 ppm (quaternary C): Aromatic carbon

attached to the ethylamine group.

~3.2 ppm (triplet, 2H): Methylene protons

adjacent to the aromatic ring (-CHz-Ar).

~130 ppm (CH): Aromatic carbons meta to the
NO:z group.

~3.0 ppm (triplet, 2H): Methylene protons
adjacent to the amine (-CHz-NHs*). Deshielded

by the protonated amine.

~124 ppm (CH): Aromatic carbons ortho to the
NO:z group.

Broad signal (>8 ppm): Protons of the

ammonium group (-NHs™).

~40 ppm (CHz): Methylene carbon adjacent to
the amine (-CH2-NHs*).

~33 ppm (CHz): Methylene carbon adjacent to
the aromatic ring (-CHz-Ar).

Rationale: Chemical shifts are predicted based on standard additive models and data from

similar structures like 4-nitrotoluene and phenethylamine.[4][5] The electron-withdrawing nitro

group strongly deshields ortho and para positions in both *H and 3C NMR.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) typically results in the detection of the free

base, as the salt dissociates and the HBr is not observed. The molecular ion of the free base
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(4-nitrophenylethylamine) is 166 g/mol .

m/z Interpretation Source(s)
166 Molecular lon [M]* [6]
[M - CHzNHz]*. Loss of the
136 aminomethyl radical via Inferred[7]
benzylic cleavage.
[CH2NHz]*. Fragment from
30 [6]

benzylic cleavage (base peak).

Mechanistic Insight: The most significant fragmentation pathway for phenethylamines is the

cleavage of the Ca-Cf3 bond (benzylic cleavage), which is highly favorable as it forms a stable

tropylium-like cation or, in this case, results in the loss of the aminomethyl radical. The

observation of m/z = 30 as the base peak is characteristic of primary ethylamines.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Wavenumber . ) ]
( ) Vibration Type Functional Group Source(s)
cm-
~3100-3000 C-H Stretch Aromatic Ring [8]
~3000-2800 C-H Stretch Aliphatic (CH-2) [8]
Ammonium Salt (-
~2800-2500 N-H Stretch (broad) [8]
NHs*)
~1605, ~1495 C=C Stretch Aromatic Ring [8]
N-O Asymmetric o
~1520 Aromatic Nitro (-NOz2) [9][10]
Stretch
N-O Symmetric o
~1345 Aromatic Nitro (-NO2) [9][10]

Stretch
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Self-Validation: The presence of strong, characteristic bands for the aromatic nitro group

(~1520 and ~1345 cm™1) and the broad absorptions typical of an ammonium salt provides a

rapid and reliable confirmation of the compound's identity.

Chemical Reactivity and Applications

The synthetic utility of 4-nitrophenylethylamine hydrobromide stems from the distinct

reactivity of its two functional moieties. This allows for orthogonal chemical strategies where

one group can be modified while the other remains intact.

Key Transformations

Reduction of the Nitro Group: The most common and powerful transformation is the
reduction of the nitro group to a primary aniline. This is typically achieved with high efficiency
using methods like catalytic hydrogenation (e.g., Hz over Pd/C) or metal-acid systems (e.g.,
SnClI2/HCI). This transformation is fundamental in the synthesis of Mirabegron.[2]

Reactions of the Amine: The primary amine is a versatile nucleophile. It can be acylated with
acid chlorides or anhydrides to form amides, reacted with aldehydes or ketones to form
imines (which can be subsequently reduced), and alkylated with alkyl halides. These
reactions are central to building more complex molecular scaffolds.

Reactivity and Application Pathway Diagram

Amine Reactions

Reductive Amination [Secondaryﬂ' ertiary Amines]

4-Nitrophenylethylamine Acyl Chloride (RCOCI) »| Amide Derivatives
Hydrobromide J Reduction

(Hz2, Pd/C or SnCl2)
4-Aminophenylethylamine . .
(Key Intermediate) Mirabegron Synthesis
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Caption: Key reactive pathways of 4-Nitrophenylethylamine Hydrobromide.

Safety and Handling

As with any chemical reagent, proper handling of 4-nitrophenylethylamine hydrobromide is

essential for laboratory safety. The primary hazards are related to irritation and potential

sensitization.

Safety Aspect

Guideline

Rationale

Personal Protective Equipment
(PPE)

Wear safety glasses with side
shields, chemical-resistant
gloves (e.g., nitrile), and a lab

coat.

To prevent skin and eye
contact, which can cause
irritation.[11]

Handle in a well-ventilated

To prevent inhalation of the

Handling area or a chemical fume hood.
] ) powder.[12]
Avoid creating dust.
) ] The compound is hygroscopic
Store in a cool, dry place in a ) )
Storage and will absorb moisture from

tightly sealed container.

the air.[2]

Incompatibilities

Avoid strong oxidizing agents,
strong acids, acid chlorides,

and acid anhydrides.

To prevent vigorous or

uncontrolled reactions.

First Aid (Eyes)

Immediately flush with plenty
of water for at least 15
minutes. Seek medical

attention.

To mitigate serious eye
irritation.[11]

First Aid (Skin)

Wash off with soap and plenty

of water.

To remove the irritant from the
skin.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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